Selective Cytotoxicity Against Pluripotent Stem Cells vs. Benzethonium Chloride
In a chemical library screen of 1,120 compounds evaluating differential apoptotic effects on mouse embryonic stem cells (ESCs) versus mouse embryonic fibroblasts (MEFs), methylbenzethonium chloride and benzethonium chloride both induced cell death preferentially in ESCs compared to MEFs, whereas nortriptyline exhibited the inverse selectivity pattern [1]. Both benzethonium chloride and methylbenzethonium chloride demonstrated comparable selectivity for ESCs over differentiated somatic cells, with the effect further validated for benzethonium chloride in human induced pluripotent stem cells (hiPSCs) versus human primary skin fibroblasts [1].
| Evidence Dimension | Cell-type-specific apoptosis induction |
|---|---|
| Target Compound Data | Methylbenzethonium chloride induced selective cell death in ESCs over MEFs |
| Comparator Or Baseline | Benzethonium chloride induced similar ESC-selective apoptosis; Nortriptyline induced MEF-selective apoptosis |
| Quantified Difference | Opposite selectivity patterns between quaternary ammonium compounds and nortriptyline |
| Conditions | Mouse embryonic stem cells (ESCs) and mouse embryonic fibroblasts (MEFs) in vitro screening at 10 μM compound concentration |
Why This Matters
This differential selectivity for pluripotent cells over differentiated somatic cells enables applications in cell therapy purification protocols where eliminating undifferentiated tumorigenic stem cells is critical for transplantation safety.
- [1] Conesa, C., Doss, M. X., Antzelevitch, C., Sachinidis, A., Sancho, J., & Carrodeguas, J. A. (2012). Identification of Specific Pluripotent Stem Cell Death—Inducing Small Molecules by Chemical Screening. Stem Cell Reviews and Reports, 8, 116-127. View Source
